Methyl 4-Caffeoylquinate: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Scientific Significance
Methyl 4-Caffeoylquinate: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Scientific Significance
This guide provides an in-depth exploration of methyl 4-caffeoylquinate, a significant secondary metabolite with notable biological activities. Tailored for researchers, scientists, and professionals in drug development, this document delineates its natural origins, distribution within the plant kingdom, biosynthetic pathways, and established methodologies for its extraction and characterization.
Introduction: The Significance of Methyl 4-Caffeoylquinate
Methyl 4-caffeoylquinate, a derivative of caffeoylquinic acids (CQAs), is a phenolic compound increasingly recognized for its potential pharmacological applications. As esters of caffeic acid and quinic acid, CQAs are widely distributed in the plant kingdom and contribute to the defense mechanisms of plants against various stresses. The methylation of the quinic acid moiety at the 4-position confers unique physicochemical properties that may influence its bioavailability and biological efficacy, making it a compound of interest for novel therapeutic development.
Botanical Distribution and Natural Sources
Methyl 4-caffeoylquinate has been identified in a diverse range of plant species across various families. Its presence is not ubiquitous, and its concentration can vary significantly depending on the plant species, the specific organ, and the developmental stage of the plant.
Prominent Plant Families
Several plant families are particularly rich sources of methyl 4-caffeoylquinate and other caffeoylquinic acid derivatives. These include:
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Caprifoliaceae: The flower buds of Lonicera japonica Thunb. (Japanese honeysuckle) are a well-documented and significant source of this compound.[1][2][3]
-
Asteraceae: This large family of flowering plants, known for its production of a wide array of bioactive compounds, includes several species that synthesize methyl 4-caffeoylquinate.[1] For instance, various caffeoylquinic acid derivatives have been found in Arctium and Artemisia species.[1]
-
Moringaceae: The leaves of Moringa oleifera have been found to contain methyl 4-caffeoylquinate.[1]
-
Araliaceae: Research has identified this compound within the chemical constituents of Dendropanax dentiger.[1]
-
Solanaceae: Methyl 4-caffeoylquinate has been reported in Solanum tuberosum (potato).[1]
-
Apocynaceae: Studies on selected species within this family have also indicated the presence of various caffeoylquinic acids, suggesting potential for the presence of their methylated derivatives.[4][5]
Tabulated Summary of Natural Sources
| Plant Family | Species | Plant Part(s) | Reference(s) |
| Caprifoliaceae | Lonicera japonica Thunb. | Flower buds | [1][2][3] |
| Moringaceae | Moringa oleifera Lam. | Leaves | [1] |
| Araliaceae | Dendropanax dentiger (Harms) Merr. | Not specified | [1] |
| Fabaceae | Sartoria hedysaroides Boiss. & Heldr. | Not specified | [1] |
| Solanaceae | Solanum tuberosum L. | Not specified | [1] |
| Asteraceae | Artemisia frigida Willd. | Aerial parts | [6] |
| Asteraceae | Pluchea indica Less. | Leaves | [1] |
| Asteraceae | Centaurothamnus maximus Wagenitz & Dittrich | Aerial parts | [7] |
Biosynthesis of Caffeoylquinic Acids and the Role of Methylation
The biosynthesis of caffeoylquinic acids is intricately linked to the phenylpropanoid pathway, a major route in plant secondary metabolism.[8][9] This pathway provides the necessary precursors for a vast array of phenolic compounds.
The Phenylpropanoid Pathway
The synthesis of the caffeic acid moiety begins with the amino acid phenylalanine. A series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), leads to the formation of p-coumaroyl-CoA.[8] This intermediate is then hydroxylated to produce caffeoyl-CoA.
The quinic acid component is derived from the shikimic acid pathway.[8] The esterification of caffeoyl-CoA with quinic acid is a critical step, primarily catalyzed by hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT).[8] This reaction typically yields 5-O-caffeoylquinic acid (chlorogenic acid), which can then be isomerized to other positional isomers, including the 4-O-caffeoylquinate precursor.[8]
The Methylation Step
The final step in the formation of methyl 4-caffeoylquinate involves the methylation of the carboxylic acid group of 4-O-caffeoylquinic acid. This reaction is catalyzed by a specific methyltransferase enzyme, which utilizes a methyl donor, typically S-adenosyl-L-methionine (SAM). The precise characterization of the methyltransferase responsible for this specific reaction is an active area of research.
Figure 1: Simplified biosynthetic pathway of methyl 4-caffeoylquinate.
Extraction, Isolation, and Characterization Methodologies
The successful extraction and purification of methyl 4-caffeoylquinate from plant matrices require a systematic approach, often involving a combination of solvent extraction and chromatographic techniques.
General Extraction Protocol
A widely employed method for the extraction of phenolic compounds, including methyl 4-caffeoylquinate, involves the use of polar solvents.
Step-by-Step Protocol:
-
Sample Preparation: The plant material (e.g., leaves, flower buds) is first dried to remove moisture, which can interfere with extraction efficiency. The dried material is then ground into a fine powder to increase the surface area for solvent penetration.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent. Methanol, ethanol, and their aqueous mixtures are commonly used.[4][5] The choice of solvent can be optimized based on the polarity of the target compound. For methyl 4-caffeoylquinate, a moderately polar solvent system is effective. The extraction can be performed using various techniques such as maceration, sonication, or Soxhlet extraction to enhance efficiency.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning (Optional): The crude extract can be further fractionated by liquid-liquid partitioning using immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, n-butanol). This step helps to separate compounds based on their polarity, with methyl 4-caffeoylquinate typically partitioning into the moderately polar fraction (e.g., ethyl acetate or n-butanol).[1]
Figure 2: General workflow for the extraction of methyl 4-caffeoylquinate.
Isolation and Purification
The isolation of pure methyl 4-caffeoylquinate from the enriched fraction is typically achieved using chromatographic techniques.
-
Column Chromatography: This is a fundamental technique for the preparative separation of compounds. The fraction containing methyl 4-caffeoylquinate is loaded onto a column packed with a stationary phase, such as silica gel or a reversed-phase material (e.g., C18).[5] A gradient elution with a suitable solvent system (e.g., chloroform-methanol or water-methanol) allows for the separation of compounds based on their affinity for the stationary and mobile phases.[4][5]
-
High-Performance Liquid Chromatography (HPLC): For final purification and analytical quantification, reversed-phase HPLC is the method of choice.[4] A C18 column is commonly used with a mobile phase consisting of a gradient of acidified water and methanol or acetonitrile. Detection is typically performed using a UV detector at a wavelength where caffeoylquinic acids exhibit maximum absorbance (around 325 nm).
Structural Elucidation
The definitive identification of isolated methyl 4-caffeoylquinate is accomplished through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the precise chemical structure, including the position of the caffeoyl and methyl groups on the quinic acid core.[10]
Biological Activities and Potential for Drug Development
Caffeoylquinic acids, as a class, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective properties.[8][9][11] While research on the specific biological effects of methyl 4-caffeoylquinate is still emerging, its structural similarity to other well-studied CQAs suggests a similar spectrum of activity.
The presence of the methyl group may alter its lipophilicity, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This modification could lead to enhanced bioavailability or altered target engagement compared to its non-methylated counterparts, making it a particularly interesting candidate for further pharmacological investigation and drug development. For instance, some studies have investigated the antiviral properties of related caffeoylquinic acid methyl esters.[12]
Factors Influencing Accumulation in Plants
The concentration of methyl 4-caffeoylquinate in plants is not static and can be influenced by a variety of factors:
-
Genetic Factors: The genetic makeup of a plant species or cultivar plays a primary role in its capacity to synthesize secondary metabolites.
-
Environmental Conditions: Abiotic stresses such as UV radiation, temperature fluctuations, and nutrient availability can significantly impact the phenylpropanoid pathway and, consequently, the accumulation of caffeoylquinic acids.
-
Developmental Stage: The concentration of these compounds can vary in different plant organs and at different stages of development. For example, higher concentrations may be found in young, actively growing tissues or in reproductive structures like flower buds.
Conclusion and Future Directions
Methyl 4-caffeoylquinate is a naturally occurring phenolic compound with a widespread but specific distribution in the plant kingdom. Its biosynthesis via the phenylpropanoid pathway and subsequent methylation highlights the intricate metabolic machinery of plants. Standardized protocols for its extraction and purification are essential for advancing research into its biological activities. The potential for this compound in drug development warrants further investigation, particularly focusing on its pharmacokinetic profile and a detailed exploration of its pharmacological effects. Future research should also aim to identify and characterize the specific methyltransferases involved in its biosynthesis, which could open avenues for its biotechnological production.
References
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Wong, S. K., et al. (2014). Caffeoylquinic acids in leaves of selected Apocynaceae species: Their isolation and content. Pharmacognosy Research, 6(1), 67-73. Retrieved from [Link]
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Alcazar Magana, A., et al. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. The Plant Journal, 107(5), 1299-1319. Retrieved from [Link]
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Li, Y., et al. (2023). Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways. Molecules, 28(13), 5087. Retrieved from [Link]
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Wianowska, D., & Gil, M. (2019). Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants. Molecules, 24(24), 4539. Retrieved from [Link]
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Li, Y., et al. (2020). 3,4,5-Tri-O-caffeoylquinic acid methyl ester isolated from Lonicera japonica Thunb. Flower buds facilitates hepatitis B virus replication in HepG2.2.15 cells. Food and Chemical Toxicology, 138, 111250. Retrieved from [Link]
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